Entellan
Description
Historical Context and Evolution of Mounting Media in Histotechnology
The practice of mounting specimens for microscopic examination is a foundational step in histology. harvard.edu Historically, natural resins were the primary choice for creating permanent slides. One of the most well-known traditional mounting media is Canada balsam, an oleoresin derived from the bark of the balsam fir tree, Abies balsamea. harvard.eduujds.in Introduced in the 1830s, it was favored for its suitable refractive index (1.52-1.54) and longevity, with some preparations lasting over 150 years without crystallizing. harvard.eduresearchgate.netscribd.com However, Canada balsam has significant drawbacks, including its slow drying time, the tendency to turn yellow with age, and its acidic nature, which can cause certain stains to fade over time. scribd.commdpi.com
These limitations spurred the development of synthetic resinous media. A large number of these synthetic alternatives, which are typically solutions of polymers in solvents like toluene (B28343), xylene, or benzene, became available commercially or were prepared in laboratories. harvard.eduresearchgate.net These synthetic media offered several advantages over their natural counterparts, including faster drying times, a neutral pH to better preserve stains, and consistent quality. ompj.orgharvard.edu Products like DPX (Distrene 80, a plasticizer, and xylene) and Permount™ (a naphthalene (B1677914) polymer in toluene) became common in histology labs. harvard.edunih.gov Entellan emerged as part of this evolution, offering a rapid-setting synthetic resin option for creating durable, high-quality microscopic preparations. ompj.orgemsdiasum.com
Role of this compound in Contemporary Microscopy and Histology Research
In modern laboratories, this compound serves as a crucial tool for the permanent mounting of dehydrated biological specimens. emsdiasum.comproscitech.com.au It is available in different formulations, primarily "this compound" which uses toluene as a solvent, and "this compound New," which is a xylene-based solution. emsdiasum.commerckmillipore.comsigmaaldrich.com Both consist of a polymer made of mixed acrylates. merckmillipore.comsigmaaldrich.com Because these media are anhydrous (water-free), they require the tissue specimen to be fully dehydrated, typically through a series of graded alcohols, and then cleared with an agent like xylene before mounting. emsdiasum.commerckmillipore.comimbros.com.au This process prevents turbidity that can occur if water interacts with the mounting medium. emsdiasum.com
This compound is valued for its rapid drying time, setting in about 20 minutes, which facilitates a quick workflow in busy diagnostic and research labs. emsdiasum.comfishersci.com Once hardened, it forms a permanent, scratch-resistant layer that preserves the specimen for years without changes in color. emsdiasum.combiomeda.com Its optical properties are a key feature; with a refractive index between 1.490 and 1.500, it closely matches that of glass, ensuring high-quality imaging with minimal optical distortion. emsdiasum.commerckmillipore.comsigmaaldrich.com Some formulations of this compound are registered as In Vitro Diagnostic (IVD) products and are CE certified, making them suitable for use in clinical diagnostic applications. merckmillipore.comsigmaaldrich.commerckmillipore.com While primarily used for brightfield microscopy, this compound has also been reported as a suitable mounting medium for fluorescence microscopy. researchgate.net
Scope and Significance of this compound in Scientific Investigations
The significance of this compound in scientific research lies in its ability to produce reliable and long-lasting slide preparations, which are fundamental for accurate diagnosis, research, and archiving. The use of a stable, colorless, and optically clear mounting medium is paramount for ensuring that the microscopic analysis of a tissue sample is based on the specimen's actual morphology and staining characteristics, not on artifacts introduced by the mounting process. ompj.orgemsdiasum.com
This compound is used across a wide range of scientific and medical disciplines that rely on histology, including pathology, cancer research, neurobiology, and developmental biology. sigmaaldrich.com Its rapid-setting nature makes it highly efficient for high-throughput laboratories. emsdiasum.com Furthermore, the permanence of this compound mounts allows for the long-term storage of valuable specimens, creating archives for future review, comparative studies, or educational purposes. emsdiasum.comproscitech.com.au In forensic science, synthetic mounting media like this compound are used for the examination of trace evidence such as hairs and fibers. amazonaws.comamazonaws.com The consistency and reliability of synthetic media like this compound contribute to the standardization of histological techniques, which is crucial for the reproducibility of research findings. labchem.com.my
Data Tables
Table 1: Properties of this compound Variants
| Property | This compound | This compound New |
| Primary Solvent | Toluene | Xylene |
| Chemical Composition | Polymer of mixed acrylates | Polymer of mixed acrylates |
| Refractive Index (n 20/D) | 1.492 - 1.500 merckmillipore.comsigmaaldrich.com | 1.490 - 1.500 emsdiasum.comsigmaaldrich.com |
| Viscosity (at 20°C) | 60 - 100 mPa·s merckmillipore.commerckmillipore.com | 250 - 600 mPa·s sigmaaldrich.commerckmillipore.com |
| Density (at 20°C / 4°C) | 0.925 - 0.935 g/cm³ merckmillipore.commerckmillipore.com | 0.94 - 0.96 g/cm³ sigmaaldrich.commerckmillipore.com |
| Setting Time | ~20 minutes fishersci.com | ~20 minutes emsdiasum.com |
| Appearance | Colorless liquid sigmaaldrich.com | Colorless liquid emsdiasum.com |
Structure
2D Structure
Properties
IUPAC Name |
butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLPIOPUASGRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
112966-33-3, 25608-33-7, 107404-23-9, 790662-24-7, 725715-04-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112966-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl methacrylate-methyl methacrylate copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, block | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107404-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, triblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790662-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, diblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725715-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30909118 | |
| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25608-33-7, 104673-14-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Compositional Basis and Formulations of Entellan
Polymeric Constituents: Mixed Acrylates and Poly(methyl methacrylate)
The core polymeric constituents of Entellan are typically described as a "polymer of mixed acrylates" merckmillipore.comsigmaaldrich.comlabmallx.commerckmillipore.com. This designation indicates that the resin component is derived from the polymerization of various acrylate (B77674) and methacrylate (B99206) monomers smolecule.comgoogle.com. Among these, poly(methyl methacrylate) (PMMA) is frequently identified as a key base constituent, particularly in formulations of this compound unige.ch.
Poly(methyl methacrylate) (PMMA) is a synthetic amorphous polymer formed from the monomer methyl methacrylate (MMA) nih.gov. The synthesis of such polymers for this compound involves the polymerization of these acrylate compounds, often carried out in the presence of the chosen solvent smolecule.com. The resulting acrylate polymers contribute to the mounting medium's viscous nature and its ability to solidify into a transparent, durable matrix, preserving the structural integrity of the embedded tissue smolecule.com.
Solvent Systems: Toluene- and Xylene-Based Formulations
This compound is available in formulations distinguished by their solvent systems, primarily utilizing aromatic hydrocarbons such as toluene (B28343) or xylene sigmaaldrich.com.
Toluene-Based Formulations: Some versions of this compound consist of a polymer of mixed acrylates dissolved in toluene merckmillipore.comsigmaaldrich.com. For these formulations, it is recommended that specimens be thoroughly cleared with xylene prior to mounting to ensure compatibility and prevent turbidity merckmillipore.comsigmaaldrich.com.
Xylene-Based Formulations: Other common formulations of this compound employ xylene as the solvent for the mixed acrylate polymers labmallx.commerckmillipore.comsmolecule.comtiendamicroscopios.comemsdiasum.comproscitech.com.au. Similar to toluene-based versions, specimens should be cleared with xylene before using xylene-based this compound to ensure proper dehydration and optical clarity labmallx.com.
These solvent systems are crucial as they allow the polymeric resins to remain in a liquid state for application and then evaporate, leading to the hardening of the mounting medium sigmaaldrich.com.
Comparative Analysis of this compound Formulations and Related Polymeric Media (e.g., DPX)
This compound is recognized as a rapid mounting medium, typically setting in approximately 20 minutes at room temperature smolecule.comtiendamicroscopios.comemsdiasum.com. This rapid setting time is a notable advantage in laboratory workflows.
For comparative purposes, DPX (Distyrene, Plasticiser, Xylene) is another widely used non-aqueous mounting medium sigmaaldrich.com. DPX is chemically composed of distyrene (a polystyrene), a plasticiser (originally tricresyl phosphate, later modified to dibutylphthalate), and xylene unige.ch. A key distinction between this compound and DPX lies in their primary polymeric constituents: this compound utilizes poly(methyl methacrylate) and mixed acrylates, whereas DPX is based on polystyrene unige.ch.
Another related medium, Cytoseal 60, is a toluene-based mounting medium that also shares poly(methyl methacrylate) as its base constituent with this compound unige.ch. However, Cytoseal 60 has been noted to form bubbles during drying and is generally considered to be inferior to this compound unige.ch. Permount, a toluene-based synthetic resin mounting medium, is also known to set more quickly than DPX and has a lower viscosity unige.ch.
The refractive index (RI) is a critical physical property for mounting media, as it influences the optical clarity and visualization of specimens under a microscope. This compound formulations exhibit a refractive index (n20/D) ranging from 1.490 to 1.500, with specific values depending on the solvent system (e.g., 1.492-1.500 for toluene-based and 1.490-1.500 for xylene-based) merckmillipore.comsigmaaldrich.commerckmillipore.comtiendamicroscopios.com. While a specific refractive index for DPX was not explicitly found in the provided sources, Permount is reported to have a refractive index of 1.52, which is close to that of fixed protein, aiding in distortion-free imaging proscitech.com.
The table below summarizes key comparative properties of this compound and related mounting media:
| Property | This compound (Toluene-based) | This compound (Xylene-based) | DPX | Cytoseal 60 | Permount |
| Polymeric Constituent | Mixed Acrylates (e.g., PMMA) merckmillipore.comsigmaaldrich.com | Mixed Acrylates (e.g., PMMA) labmallx.commerckmillipore.com | Distyrene (Polystyrene) unige.ch | Poly(methyl methacrylate) unige.ch | Synthetic Resin unige.ch |
| Solvent System | Toluene merckmillipore.comsigmaaldrich.com | Xylene labmallx.commerckmillipore.com | Xylene unige.ch | Toluene unige.ch | Toluene unige.ch |
| Refractive Index (n20/D) | 1.492 - 1.500 merckmillipore.comsigmaaldrich.com | 1.490 - 1.500 merckmillipore.comtiendamicroscopios.com | Not explicitly stated in sources provided | Not explicitly stated in sources provided | 1.52 proscitech.com |
| Setting Time | Rapid (~20 min) smolecule.comtiendamicroscopios.comemsdiasum.com | Rapid (~20 min) smolecule.comtiendamicroscopios.comemsdiasum.com | Slower than Permount unige.ch | Not explicitly stated in sources provided | Faster than DPX unige.ch |
Methodological Protocols for Specimen Mounting with Entellan
Pre-Mounting Specimen Preparation
Prior to mounting with Entellan, specimens undergo a series of preparatory steps to remove water and ensure compatibility with the resin-based medium.
Dehydration is a fundamental step that removes residual water from tissue specimens, as water is incompatible with this compound's anhydrous composition. benchchem.com This process is typically achieved by immersing samples in a graded series of alcohol solutions, most commonly ethanol (B145695). benchchem.comnih.goviastatedigitalpress.com
Tissue samples are sequentially passed through baths of increasing alcohol concentrations, starting from lower percentages (e.g., 70%) and progressing to absolute (100%) ethanol. benchchem.comnih.goviastatedigitalpress.compathologycenter.jp
For histological and cytological specimens, complete dehydration is essential to prevent turbidity when mounting. sigmaaldrich.com
The duration for each alcohol grade can vary depending on the specimen type and thickness; for cytological smears, shorter immersion times (e.g., 10–15 minutes per grade) are recommended to prevent cellular shrinkage. benchchem.com
Improper or rapid dehydration can lead to tissue distortion, shrinkage, or incomplete saturation with subsequent clearing agents, potentially resulting in suboptimal image quality. iastatedigitalpress.comvisikol.comegyankosh.ac.in
Following dehydration, a clearing step is necessary to replace the alcohol in the tissue with a solvent that is miscible with the mounting medium. egyankosh.ac.in This process renders the tissue transparent and ensures proper infiltration of the mounting medium. pathologycenter.jp Xylene and toluene (B28343) are commonly used clearing agents for specimens intended for this compound mounting. benchchem.comsigmaaldrich.comsmolecule.com
Xylene: this compound New is formulated with a polymer of mixed acrylates solubilized in xylene and should be used with specimens cleared with xylene. merckmillipore.comlabmallx.comsigmaaldrich.com Many traditional protocols specify xylene as the final clearing agent before mounting with xylene-based media like this compound. nih.govsigmaaldrich.comemsdiasum.comresearchgate.net
Toluene: this compound (classic formulation) is an anhydrous mounting medium dissolved in toluene and is compatible with specimens cleared with toluene. merckmillipore.commerckmillipore.com Toluene can also be used as a clearing agent for this purpose. benchchem.comsigmaaldrich.com
Specimens are typically immersed in clearing agents for a sufficient period (e.g., 5-10 minutes or up to 24 hours) to ensure complete removal of residual alcohol, which could otherwise cause clouding or turbidity. benchchem.comnih.gov
The choice of clearing agent must align with the solvent base of the this compound formulation being used to prevent optical artifacts. benchchem.com
The compatibility between the clearing agent and the mounting medium is paramount to prevent optical artifacts such as turbidity or oil-drop formations. benchchem.comsigmaaldrich.com
this compound is available in different formulations, such as this compound New (xylene-based) and this compound Classic (toluene-based). benchchem.com
It is crucial that the mounting medium contains the same solvent used for the clearing procedure to achieve optimal optical properties and transparency. sigmaaldrich.com For instance, xylene-cleared specimens require a xylene-based this compound formulation, while toluene-cleared specimens necessitate a toluene-based this compound. benchchem.com
Mismatching solvents can lead to turbidity or the formation of oil-drop artifacts on the slide, impairing microscopic visualization. benchchem.comsigmaaldrich.com Proper rinsing of automated mounting equipment with the appropriate solvent (e.g., xylene) is also necessary when switching between different this compound formulations to avoid such artifacts. sigmaaldrich.com
The refractive index of this compound (1.490–1.500) is designed to closely match that of glass (1.52), minimizing light scattering and enhancing clarity. benchchem.commerckmillipore.com
This compound Application Techniques
Once specimens are properly prepared, the application of this compound can be performed manually or using automated systems.
Manual application of this compound requires careful technique to ensure uniform coverage and avoid air bubbles.
Approximately 0.2 ml to 2-3 drops of this compound are typically applied to the horizontal slide containing the cleared specimen. benchchem.comsigmaaldrich.com
A glass rod or a calibrated dropping bottle can be used to dispense the mounting medium. benchchem.comsigmaaldrich.com
A clean cover glass is then gently added, often at a 45° angle, and slowly lowered to minimize the entrapment of air bubbles and ensure uniform adhesion. benchchem.comsigmaaldrich.com
Excess mounting medium can be removed with a cloth moistened with xylene. emsdiasum.com
Slides should be allowed to dry and harden horizontally for about 20–30 minutes in a dust-free environment, preferably in a fume hood, to facilitate solvent evaporation and resin polymerization. benchchem.comsigmaaldrich.com Complete drying can take up to 24 hours. benchchem.com
This compound is also compatible with automated mounting instruments, particularly formulations like "this compound new for cover slipper". merckmillipore.comavantorsciences.com
These formulations are specifically designed for commercial automated mounting instruments that operate with glass coverslips. merckmillipore.com
The narrow viscosity range of certain this compound formulations (e.g., 250-600 mPas for this compound New, 500-600 mPas for this compound new for cover slipper) is optimized for automated systems, improving and accelerating application by reducing the need to reset dropping rates or volumes when changing bottles. sigmaaldrich.commerckmillipore.com
Validation for automated use typically involves determining the optimal amount of mounting medium in a pilot run using blank coverslips and slides, based on the size of the coverslip and the size/thickness of the section. merckmillipore.comsumanlab.com This optimal quantity should be re-checked when a new bottle of the mounting medium is used. sigmaaldrich.com
It's important to note that some this compound formulations, such as this compound™ new (Catalogue Number 107961) and this compound™ (Catalogue Number 107960), have not been validated for use with automatic mounting instruments, indicating the importance of checking product specifications for automated compatibility. merckmillipore.commerckmillipore.commerckmillipore.com
Optimization of this compound Volume for Diverse Tissue Types
The precise application of this compound volume is critical for achieving high-quality, artifact-free microscopic mounts. For manual application, a single drop of this compound is typically applied to the sample before carefully placing a coverslip to minimize air bubbles and ensure uniform adhesion benchchem.com. It is crucial that the mounting medium completely fills the space between the cover glass and the slide emsdiasum.com.
For automated mounting instruments, the optimal amount of mounting medium should be determined by the size of the glass coverslip on tissue-free microscopy slides before initial use merckmillipore.com. Careful monitoring of the mounting medium volume is essential to avoid applying too much or too little, which can lead to issues such as air bubbles or incomplete coverage labchem.com.my. Post-application, any excess embedding agent can be removed using a cloth moistened with xylene emsdiasum.com.
A critical factor in optimizing this compound application for diverse tissue types is ensuring complete dehydration of the specimen. Inadequate dehydration, often due to residual water or poor quality solvents, can lead to turbidity or decolorization of the stained specimen labchem.com.my. Furthermore, the mounting medium chosen must be compatible with the solvent or intermediate used in the clearing process (e.g., xylene) to maintain optimal optical properties and transparency of the slides sigmaaldrich.comlabchem.com.my.
Curing and Solidification Dynamics
The curing and solidification of this compound are fundamental to its function as a permanent mounting medium, involving rapid setting characteristics driven by solvent evaporation and polymerization.
Rapid Setting Characteristics and Polymerization Mechanisms
This compound is known for its rapid drying and setting properties, which significantly accelerate the preparation of permanent slides benchchem.com. At room temperature, the typical setting time for this compound is approximately 20 minutes emsdiasum.comsmolecule.comfishersci.com. This rapid solidification is primarily driven by the evaporation of the solvent, such as xylene or toluene, in which the acrylate (B77674) polymers are dissolved sigmaaldrich.comlabchem.com.my.
During this solvent evaporation, the acrylate polymers within this compound are believed to undergo a free radical polymerization reaction smolecule.com. This process leads to the formation of a cross-linked network, which effectively traps and embeds the tissue components within a solid, clear resin matrix smolecule.com. While polymerization contributes to the hardening, this compound's primary mechanism for preserving tissue integrity is physical embedding within this solidified resin smolecule.com. The swift setting time makes this compound particularly valuable in clinical diagnostics and research settings where quick processing of samples is often required benchchem.com.
Influence of Curing Conditions on Mount Integrity
The integrity of slides mounted with this compound is significantly influenced by the curing conditions. After mounting, slides should be allowed to dry and harden in a horizontal position, typically for about 20 to 30 minutes sigmaaldrich.com. Some protocols recommend overnight drying at room temperature, usually between 22°C and 25°C, within a chemical fume hood to ensure complete solvent evaporation and optimal curing nih.gov.
Proper dehydration of specimens prior to mounting is paramount. If specimens are not completely dehydrated, residual water can lead to turbidity or decolorization of the slides, compromising optical clarity and stain stability labchem.com.my. Furthermore, issues such as dendritic air bubbles can form if the mounting medium does not cure properly or if the coverslip is moved during the curing process geoscienceworld.org.
Maintaining the correct viscosity of this compound is also important for consistent application and curing. If the medium becomes too viscous, it can be restored to the desired consistency by adding xylene emsdiasum.com. To mitigate artifacts such as tissue shrinkage or refractive index mismatches, which can distort measurements, researchers often employ control groups and perform refractive index calibration benchchem.com. For assessing long-term mount integrity, studies may involve storing slides at 4°C and re-evaluating tissue quality at 6-month intervals benchchem.com. Accelerated aging studies, which subject mounted slides to conditions like 40°C and 75% relative humidity for six months, are also conducted to simulate and evaluate long-term storage stability benchchem.com.
Table 1: Key Physicochemical Properties of this compound Formulations
| Property | This compound™ (Toluene-based) merckmillipore.com | This compound™ new (Xylene-based) merckmillipore.comemsdiasum.comsigmaaldrich.com |
| Refractive Index (n 20/D) | 1.492 - 1.500 | 1.490 - 1.500 |
| Density (d 20°C/4°C) | 0.925 - 0.935 g/cm³ | 0.94 - 0.96 g/cm³ |
| Viscosity (20°C) | 60 - 100 mPa∙s | 250 - 600 mPa∙s |
| Setting Time (RT) | Rapid | ~20 minutes emsdiasum.comsmolecule.comfishersci.com |
| Intrinsic Color | Colorless | Colorless emsdiasum.comsmolecule.com |
| Heat Resistance | Not specified | Up to 90°C emsdiasum.comsmolecule.com |
| Cold Resistance | Not specified | Down to -17°C emsdiasum.comsmolecule.com |
Optical Characteristics and Their Impact on Microscopic Imaging
Refractive Index Matching for Enhanced Image Clarity
The refractive index (RI) of a medium is a fundamental optical property that describes how light changes direction and speed when passing through it bitesizebio.comsvi.nlfyla.com. In microscopy, achieving optimal image clarity and resolution heavily relies on matching the refractive indices of various components within the optical path, including the specimen, mounting medium, coverslip, and objective lens bitesizebio.comsvi.nlompj.orgthermofisher.comaatbio.com.
Role of Refractive Index in Minimizing Light Scattering
Light scattering occurs when light encounters interfaces between media with differing refractive indices, leading to a deviation from its expected path and a reduction in image quality bitesizebio.comompj.orgunige.chresearchgate.net. For proper visualization of cellular characteristics, the refractive index of the mounting medium should closely match that of the fixed biological tissue (approximately 1.53) and the glass components (e.g., coverslip and slide, typically around 1.52) svi.nlompj.orgthermofisher.com.
Entellan possesses a refractive index typically ranging from 1.490 to 1.500, with some formulations cited around 1.52 benchchem.comsigmaaldrich.comompj.org. This close match to glass (1.52) and fixed protein (tissue, ~1.53) is crucial for minimizing light scattering benchchem.comompj.org. When the refractive indices are closely aligned, the mounting medium renders the tissue transparent, allowing only the stained elements to be clearly visible and enhancing microscopic resolution benchchem.comompj.org. Conversely, a significant mismatch in refractive indices can cause halos or blurring, leading to poor clarity and contrast in the image ompj.org.
The table below illustrates typical refractive indices of common materials encountered in microscopy:
| Material/Medium | Refractive Index (n) | Source |
| Vacuum | 1.00 | unige.ch |
| Air | ~1.00 | unige.ch |
| Water | 1.333 | ompj.orgunige.ch |
| Live Tissue | 1.36 - 1.38 | svi.nl |
| Cultured Cells | ~1.4 | svi.nl |
| Glycerol (B35011) | 1.466 - 1.48 | ompj.orgunige.ch |
| Glass | 1.47 - 1.52 | svi.nlthermofisher.com |
| This compound | 1.490 - 1.500 | sigmaaldrich.com |
| Immersion Oil | ~1.51 - 1.518 | svi.nlunige.ch |
| Fixed Protein (Tissue) | ~1.53 | ompj.org |
Methodologies for Refractive Index Calibration in Research Settings
Accurate determination and calibration of the refractive index of mounting media are crucial for optimizing microscopic imaging. An Abbe refractometer is a common instrument used to measure the refractive index of mounting media, typically at a specific wavelength (e.g., 589 nm) and temperature (e.g., 20°C) benchchem.comfyla.comnih.gov.
In research settings, several methodologies are employed to address refractive index considerations:
Direct Measurement: Using an Abbe refractometer to measure the mounting medium's refractive index (e.g., this compound's n=1.52) allows for precise adjustment of microscopy settings to minimize optical distortion benchchem.comnih.gov.
Objective Correction Collars: Many high numerical aperture (NA) objectives are equipped with correction collars that allow for slight adjustments to compensate for refractive index mismatches between the coverslip, mounting medium, and immersion medium nikon.com.
Immersion Media Matching: Objectives are designed to work with specific immersion media (e.g., oil immersion objectives with n ≈ 1.51) svi.nl. Ideally, the mounting medium and immersion medium should be matched within a narrow range (e.g., 0.01-0.05) to minimize aberrations ompj.orgunige.ch.
Software-Based Correction: Advanced deconvolution software, such as Huygens, can correct for spherical aberration by utilizing a theoretical Point Spread Function (PSF) that accounts for the specified refractive index mismatch between the lens immersion medium and the sample embedding medium svi.nl.
Becke Line Method: For qualitative assessment, the Becke line method can be used to determine the relative refractive index of a sample compared to a known medium. The Becke line, a halo of light, moves into the medium with the higher refractive index when focusing upwards mccrone.com.
Autofluorescence Properties of this compound
Autofluorescence refers to the intrinsic emission of light by biological samples or components of the imaging system, such as mounting media, when excited by specific wavelengths nih.govamazonaws.comidex-hs.comfsu.edu. This background signal can interfere with the detection of specific fluorescent probes, impacting the quality of fluorescence microscopy.
Assessment of Intrinsic Autofluorescence in this compound
This compound exhibits intrinsic autofluorescence, which can contribute to background signals in fluorescence microscopy benchchem.comamazonaws.com. This property is a critical consideration, especially when working with sensitive fluorescence detection techniques. For instance, studies have shown that while this compound allows for permanent observations of samples over decades, unlike Canada balsam which presents strong autofluorescence, this compound's autofluorescence still needs to be considered nih.govresearchgate.net. Other mounting media, such as certain glycerol-based formulations, have been noted for their lower autofluorescence amazonaws.com. Generally, autofluorescence tends to be less pronounced at longer wavelengths idex-hs.com.
To assess the intrinsic autofluorescence of this compound, researchers can employ methods such as:
Spectral Profiling: Scanning this compound-mounted slides at various excitation wavelengths (e.g., 488 nm, 561 nm, and 640 nm) can help detect and characterize the background signals benchchem.com.
Control Experiments: A simple approach involves applying a thin layer of this compound to a clean coverslip and recording the photon counts associated with its autofluorescence to determine a mean background value across the image field of view idex-hs.com. This allows for a direct comparison with the signal from stained specimens.
Effects on Fluorescence Microscopy Signal-to-Noise Ratio
For acceptable fluorescence microscopy images, an SNR greater than 20 is generally considered desirable, with values above 40 being optimal idex-hs.com. This compound's autofluorescence, particularly when used in high-resolution imaging or super-resolution microscopy (e.g., Structured Illumination Microscopy, SR-SIM), may conflict with achieving optimal image clarity and resolution benchchem.comarizona.edu. In SR-SIM, refractive index homogeneity and low autofluorescence are crucial for maintaining a highly modulated illumination pattern necessary for high-quality imaging nih.gov.
Strategies for Mitigating Autofluorescence in Advanced Imaging
This compound is characterized by its low intrinsic fluorescence, a beneficial property for fluorescence microscopy where high background signals can obscure specific fluorescent probes. Reported autofluorescence levels for this compound™ are typically ≤ 100 ppb (as quinine (B1679958) at 365 nm), while this compound® New exhibits even lower levels, less than 50 ppb quinine sulfate (B86663). merckmillipore.comemsdiasum.comamazon.desigmaaldrich.com Some formulations of this compound New have been noted to exhibit no fluorescence when fresh. researchgate.net This inherent low autofluorescence minimizes interference with fluorescent signals from stained biological samples. benchchem.commerckmillipore.com
Ultraviolet and Visible Light Transmission Properties
This compound is engineered to provide excellent optical clarity and transparency across the visible light spectrum, appearing colorless and transparent. emsdiasum.comamazon.de This ensures that the mounting medium itself does not interfere with the visual assessment of stained specimens under a microscope. emsdiasum.com A critical optical property is its refractive index, which generally ranges from 1.490 to 1.500 for this compound New and 1.492 to 1.500 for this compound, with some formulations reaching 1.518 to 1.521. merckmillipore.comlabchem.com.myemsdiasum.comsigmaaldrich.comamazon.demerckmillipore.com This range closely matches that of glass (approximately 1.52), which is vital for minimizing light scattering and enhancing microscopic resolution and clarity. benchchem.comompj.org The close refractive index match ensures that light passes smoothly from the glass slide through the mounting medium to the coverslip, optimizing image quality and contrast. benchchem.comompj.org
This compound's Absorption Characteristics in the UV Spectrum
The absorption characteristics of this compound in the ultraviolet (UV) spectrum are particularly relevant for applications utilizing UV light, such as UV-Vis Microspectrophotometry (UV-Vis MSP). Studies specifically evaluating this compound New™ have shown that it exhibits absorption in the UV range, particularly between 200 nm and 360 nm, when assessed using quartz slides and coverslips. amazonaws.com This absorption profile is a consideration for analyses demanding high transparency in this specific UV region.
However, when this compound New™ is used with conventional glass slides and coverslips, its contribution to UV absorption is reported to be minimal, often falling below the inherent baseline absorbance of the glass components themselves. amazonaws.com This indicates that in typical slide preparations, the glass substrate frequently accounts for a more significant portion of the UV absorption, especially at wavelengths below 320 nm. amazonaws.comamazonaws.com While some sources suggest that fresh this compound does not absorb UV light and is "not turbid" to UV light, emsdiasum.comamazon.deresearchgate.net the detailed study on this compound New™ in quartz preparations provides a more specific absorption range, highlighting potential variations between different formulations or testing conditions. amazonaws.com
Impact on Ultraviolet-Visible Microspectrophotometry (UV-Vis MSP)
In Ultraviolet-Visible Microspectrophotometry (UV-Vis MSP), the optical properties of the mounting medium directly influence the accuracy and interpretability of spectral data. UV-Vis MSP is frequently employed in forensic analysis, such as fiber examination, to characterize color and other spectral features across the 200 nm to 800 nm range. amazonaws.comamazonaws.commccroneinstitute.org
When this compound is used with traditional glass slides and coverslips, a primary limitation for UV-Vis MSP in the lower UV spectrum (typically below 320 nm) arises from the high inherent absorbance of glass in this region. amazonaws.comamazonaws.com Although this compound New™ itself absorbs UV light between 200 nm and 360 nm in quartz preparations, its contribution to the total UV absorption in standard glass slide setups may be less pronounced than that of the glass substrate. amazonaws.com For instance, certain UV absorption bands, such as those around 285-290 nm observed in blood samples, are often undetectable when mounted on glass slides due to the glass's strong absorption. amazonaws.com Conversely, a UV absorption band between 350-365 nm can still be observed in blood samples mounted in this compound on glass slides. amazonaws.com
Comparative Analysis with UV-Transparent Mounting Media
When UV transparency is a critical requirement for specific microscopic applications, particularly for comprehensive UV-Vis MSP analyses, this compound's absorption characteristics in the lower UV spectrum (200-360 nm, especially when measured in quartz) necessitate a comparison with other mounting media designed for enhanced UV transmission.
Glycerol-based mounting media are recognized for their significantly lower absorbance across the UV spectrum. amazonaws.comamazonaws.com They are frequently paired with quartz slides and coverslips for UV-Vis MSP, especially when analyzing wavelengths below 320 nm, where both glass and many organic-based media, including this compound, exhibit strong absorption. amazonaws.comamazonaws.com Glycerol and quartz are considered ideal for UV-Vis MSP due to their minimal absorption in the UV-Vis range. amazonaws.com However, glycerol is typically a temporary mounting medium with a lower refractive index (e.g., 1.41 for CMCP, a water-miscible medium) compared to this compound's approximate 1.5. ompj.orgamazonaws.com This lower refractive index can be a disadvantage for routine microscopic examinations requiring permanent mounts or optimal refractive index matching for clarity. amazonaws.com
Other mounting media, such as FluorSave™, Fluoromount-G®, and CC/Mount™, also demonstrate very low or negligible absorption across the UV spectrum when evaluated with quartz preparations. amazonaws.com In contrast, other organic-based mounting media like Permount™ and Eukitt® UVR, similar to this compound New™, do exhibit some degree of UV absorption. amazonaws.com The selection of a mounting medium for UV-sensitive applications involves a balance between UV transparency, permanence, refractive index matching, and practical factors like cost and ease of use. While this compound offers advantages such as rapid drying, long-term stability, and excellent refractive index matching for visible light microscopy, benchchem.comemsdiasum.com its UV absorption characteristics, particularly in the lower UV range, may lead researchers to choose more UV-transparent alternatives like glycerol in conjunction with quartz for specialized UV-Vis MSP analyses. amazonaws.comamazonaws.com
Optical Characteristics of this compound
| Property | This compound (General) | This compound™ | This compound® New | Other this compound Formulations |
| Refractive Index (n₂₀/D) | ~1.52 benchchem.com | 1.492-1.500 merckmillipore.comsigmaaldrich.comsigmaaldrich.com | 1.490-1.500 emsdiasum.comamazon.demerckmillipore.com | 1.518-1.521 labchem.com.my |
| Fluorescence (as quinine at 365 nm) | Low benchchem.com | ≤ 100 ppb merckmillipore.comsigmaaldrich.com | < 50 ppb emsdiasum.comamazon.de (No fluorescence when fresh researchgate.net) | N/A |
| UV Absorption (in Quartz) | N/A | N/A | 200 nm – 360 nm amazonaws.com | N/A |
| Intrinsic Color | Colorless emsdiasum.com | Colorless emsdiasum.com | Colorless emsdiasum.com | N/A |
| Transparency | Transparent emsdiasum.com | Transparent emsdiasum.com | Transparent emsdiasum.com | N/A |
Preservation and Long Term Stability of Entellan Mounted Specimens
Mechanisms of Specimen Preservation
The preservation capabilities of Entellan are rooted in its physical and chemical properties once applied to a dehydrated and cleared specimen.
This compound provides robust protection against environmental factors primarily through the formation of a solid, airtight seal. sigmaaldrich.com Before mounting, biological specimens undergo a dehydration process, typically through a series of alcohol baths, followed by clearing with an intermedium like xylene. sigmaaldrich.com this compound, being an anhydrous medium, is applied in its liquid state to this water-free specimen. merckmillipore.comsigmaaldrich.com The solvent within the this compound solution then evaporates, causing the acrylate (B77674) polymer to harden into a solid, clear film. sigmaaldrich.com
This hardened film completely encases the specimen, isolating it from the external environment. This physical barrier is crucial for preventing:
Air Drying and Humidity: The airtight seal prevents the specimen from rehydrating due to atmospheric humidity or from further air drying, which could cause shrinkage and structural damage.
Decomposition: By sealing the specimen off from atmospheric oxygen, this compound inhibits oxidative damage to tissues and stains. sigmaaldrich.com This anoxic environment also prevents the growth of aerobic microorganisms like bacteria and fungi, which would otherwise lead to decomposition. myspecies.info
The preservation of the specimen's physical structure is a two-step process involving initial fixation and subsequent mounting. Tissues are first treated with a fixative, such as formalin, which cross-links proteins and stabilizes cellular components, effectively locking the tissue architecture in a life-like state. researchgate.netnih.gov Following fixation and dehydration, the specimen is delicate and susceptible to collapse.
When this compound hardens, it forms a solid matrix that provides crucial structural support to the embedded tissue. myspecies.info This support prevents the physical distortion, shrinkage, or collapse of delicate cellular and extracellular structures. By infiltrating and surrounding the specimen, this compound ensures that the fine morphological details observed under the microscope are maintained indefinitely. sigmaaldrich.com
The long-term integrity of histological stains and fluorescent markers is essential for the archival value of a slide. This compound contributes to their stabilization in several ways. The airtight, anhydrous environment it creates protects stains from fading or chemical alteration that can be caused by oxidation or reactions with atmospheric moisture. sigmaaldrich.com
Furthermore, the solid polymer matrix physically immobilizes the dye molecules, preventing them from leaching out of the tissue or diffusing over time, which would result in a loss of signal and precision. sigmaaldrich.com While studies on epoxy resins have more directly demonstrated the stabilization of fluorochromes like FITC and TRITC by limiting their decay during illumination, the same principle of creating a stable, inert chemical environment applies to acrylate-based media like this compound. nih.gov This ensures that the stain pattern remains preserved for many years, enabling reliable re-examination. sigmaaldrich.com
Assessment of Long-Term Archival Integrity
To validate the suitability of this compound as an archival mounting medium, its long-term stability must be assessed. This is often accomplished through studies that simulate the effects of time on its physical and optical properties.
Predicting the performance of a mounting medium over decades of storage is achieved through accelerated aging studies. nih.gov These experiments subject mounted specimens to controlled environmental stresses to speed up potential degradation processes. The methodology for these studies, as described for other resin-based mounting media, provides a framework for evaluating this compound. nih.gov
Key techniques include:
Thermal Aging: Specimens are stored in ovens at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C). nih.gov Based on the Arrhenius equation, which relates reaction rates to temperature, each 10-degree increase roughly doubles the rate of chemical reactions. This allows researchers to simulate years of aging at room temperature in a matter of weeks or months. nih.gov
Photo-aging: To test for stability against light-induced damage, specimens are exposed to high-intensity light sources, often centered around the UV spectrum (e.g., 365 nm), which is known to accelerate the yellowing and degradation of polymers. nih.gov
Oxidative Aging: Samples may be exposed to an oxygen-rich atmosphere to assess the medium's resistance to oxidation, a primary cause of degradation. nih.gov
Table 1: Methodology for Accelerated Aging Studies
| Stress Factor | Experimental Condition | Purpose |
|---|---|---|
| Heat | Storage at elevated temperatures (e.g., 40-80°C) | To simulate the long-term effects of aging at ambient temperatures. nih.gov |
| UV Radiation | Exposure to a high-intensity UV light source (e.g., 365 nm) | To assess the potential for photo-degradation and yellowing over time. nih.gov |
| Oxidative Stress | Storage in an oxygen-rich environment | To evaluate the medium's resistance to oxidation. nih.gov |
Following accelerated aging, the specimens are evaluated for any changes in their optical and structural properties to determine the archival integrity of the mounting medium.
Optical Stability: A key requirement for a mounting medium is that it remains crystal clear and does not interfere with microscopic imaging. The optical stability of this compound is assessed by monitoring for signs of degradation such as yellowing, which can be quantified using UV-Visible spectroscopy. nih.gov Another critical parameter is the refractive index. This compound formulations have a refractive index of approximately 1.492-1.500 at 20°C, which is very close to that of glass, minimizing light scattering and ensuring a clear image. merckmillipore.compraktika.co.id Any significant change in this index over time would compromise optical quality. The development of autofluorescence is also monitored, as it can interfere with fluorescence microscopy. merckmillipore.com
Structural Stability: The physical integrity of the hardened this compound medium is paramount for protecting the specimen. Evaluations focus on identifying signs of physical deterioration, such as the formation of cracks, shrinkage, or crystallization. nih.gov Such changes can exert physical stress on the embedded specimen, leading to irreparable damage to the tissue architecture. The presence of these defects would indicate that the mounting medium is not suitable for long-term archival purposes. nih.gov
Table 2: Physicochemical Properties of this compound Formulations
| Property | Value | Significance |
|---|---|---|
| Refractive Index (n20/D) | 1.492 - 1.500 | Close to that of glass, ensuring high optical clarity for microscopy. merckmillipore.compraktika.co.id |
| Solvent | Toluene (B28343) or Xylene | Dissolves the acrylate polymer for application and evaporates to harden the medium. merckmillipore.commerckmillipore.com |
| Viscosity (20°C) | 60 - 600 mPa·s (Varies by formulation) | Affects handling and application properties before hardening. merckmillipore.commerckmillipore.com |
| Appearance | Colorless, clear liquid | Ensures no initial color distortion of the stained specimen. sigmaaldrich.com |
Table 3: Chemical Compounds Mentioned
Factors Influencing Potential Degradation: Yellowing, Crystallization, Oxidation
The stability of this compound-mounted specimens is influenced by its chemical composition and the surrounding environment. This compound is typically a formulation of poly(methyl methacrylate) (PMMA) resin dissolved in a solvent, commonly xylene or toluene. ucsf.edu While designed for stability, interactions between these components, as well as with external factors like light, heat, and atmospheric oxygen, can lead to degradation.
Yellowing:
The yellowing of mounting media is a common issue that can obscure the view of the tissue and alter the appearance of stains. In the case of xylene-based mountants like this compound, yellowing can be attributed to several factors. One significant cause is the oxidation of the solvent or the resin itself. nih.gov The diffusion of atmospheric oxygen from the edges of the coverslip inwards can initiate chemical reactions that produce colored compounds. nih.gov Studies on similar synthetic resins have shown that the chemical structure of the resin can undergo changes upon aging, such as the aromatization of aliphatic or olefinic ring systems, which can contribute to discoloration. nih.gov
Furthermore, the interaction with other chemicals can play a role. For instance, some mounting media have been observed to yellow over time due to the lack of an oil-soluble antioxidant. nih.gov While specific data on the yellowing of this compound over decades is not extensively published in peer-reviewed literature, the general principles of synthetic resin degradation suggest that storage in a dark, cool, and low-humidity environment can mitigate this process.
Crystallization:
Crystallization within the mounting medium can render a slide uninterpretable by obstructing the light path and obscuring cellular details. This phenomenon is more common in resin-based mountants that are not correctly prepared or have aged significantly. ompj.org The crystallization of epoxy resins, which share some characteristics with the acrylic resins in this compound, can be triggered by factors such as high purity of the material, low viscosity, the presence of impurities, extreme cold temperatures, and temperature fluctuations. resinlab.com
For synthetic resins used in microscopy, crystallization can occur as the solvent evaporates over time, leading to a change in the concentration and physical state of the resin. ompj.org While this compound is formulated to set without crystallizing, improper application, such as using a medium that is too thin, can lead to the formation of bubbles and potentially create nucleation sites for crystallization over the long term. ompj.org
Oxidation:
Oxidation is a key chemical process underlying the degradation of many mounting media, contributing to both yellowing and the breakdown of the resin matrix. The poly(methyl methacrylate) (PMMA) resin in this compound, while generally stable, can undergo photodegradation when exposed to light, particularly in the UV spectrum. rsc.orggovinfo.gov This process can involve chain scission, where the polymer chains are broken down into smaller fragments, and photo-oxidation, which occurs when the degradation process happens in the presence of air. rsc.org
Research Findings on Degradation of this compound's Components:
While specific long-term degradation studies on the commercial product "this compound" are limited in publicly available scientific literature, extensive research exists on its primary components, particularly poly(methyl methacrylate) (PMMA).
Studies on the photodegradation of PMMA have shown that exposure to UV radiation can lead to a decrease in molecular weight, indicating chain scission. govinfo.govgovinfo.gov The degradation process can be influenced by the wavelength of the light, with shorter wavelengths generally causing more significant degradation. rsc.org Research has also demonstrated that the degradation of PMMA can proceed through different mechanisms depending on the temperature, with thermal degradation becoming a factor at elevated temperatures. nih.gov
The following interactive data table summarizes the typical degradation characteristics of synthetic resin mounting media based on the behavior of their components.
| Degradation Factor | Influencing Variables | Potential Outcome on Specimen | Mitigation Strategies |
| Yellowing | Exposure to light (UV), heat, oxygen; Chemical composition of resin and solvent. nih.gov | Obscures tissue details, alters stain appearance. | Store slides in the dark; Use of antioxidants in the formulation. nih.gov |
| Crystallization | Temperature fluctuations, low viscosity, impurities, incorrect preparation. ompj.orgresinlab.com | Obstructs light path, obscures cellular morphology. | Proper mounting technique; Stable storage temperature. |
| Oxidation | Exposure to atmospheric oxygen, light, and heat. nih.govrsc.org | Causes yellowing, brittleness, and breakdown of the mounting medium. | Limit exposure to light and air; Store in a controlled environment. |
Applications of Entellan in Specialized Research Disciplines
Histopathology and Cytopathology Research
Entellan plays a crucial role in histopathology and cytopathology, facilitating the preparation and long-term preservation of tissue and cell sections for microscopic examination. Its properties ensure optimal visualization and stability of stained specimens.
This compound is extensively employed for embedding tissue and cell samples, serving as a critical component in the final stages of slide preparation for light microscopy. benchchem.comemsdiasum.com Its application ensures tissue transparency and long-term preservation, which is vital for both diagnostic and research purposes. emsdiasum.comlabchem.com.my
The preparation protocol for using this compound involves several key steps to ensure optimal results:
Dehydration Sequence: After staining, specimens must undergo a complete dehydration process. This typically involves passing the samples through a graded series of ethanol (B145695) solutions (e.g., 70% to 100%) to remove all residual water. labchem.com.mynih.govlabset.ir
Solvent Clearing: Following dehydration, the specimens are cleared using an anhydrous solvent such as xylene or a xylene substitute (e.g., Neo-Clear®), which replaces the ethanol and ensures compatibility with this compound's solvent base. merckmillipore.commerckmillipore.comemsdiasum.comlabchem.com.mynih.govlabset.ir This step is crucial to prevent turbidity caused by residual water or incompatible solvents. emsdiasum.comlabchem.com.mylabset.ir
This compound Application: A single drop of this compound is then applied to the dehydrated and cleared specimen on the slide, followed by careful placement of a coverslip. This technique aims to minimize the formation of air bubbles and ensure uniform adhesion. emsdiasum.comlabchem.com.my
A key property contributing to this compound's effectiveness is its refractive index, which typically ranges from 1.490 to 1.500 (for this compound new) or 1.492 to 1.500 (for this compound). merckmillipore.commerckmillipore.comemsdiasum.comsigmaaldrich.com This refractive index closely matches that of glass (approximately 1.52), thereby minimizing light scattering and significantly enhancing microscopic clarity. benchchem.comlabchem.com.myompj.org Mismatched refractive indices between the mounting medium and the glass slide can lead to optical distortions such as halos or blurring, which this compound effectively mitigates. benchchem.comompj.org Furthermore, this compound's rapid setting time, approximately 20 minutes, allows for quick processing of permanent slides, which is essential in high-throughput clinical diagnostics and research settings. benchchem.comemsdiasum.com
This compound is routinely integrated into standard histological staining protocols, such as Hematoxylin (B73222) and Eosin (H&E) staining, as the final mounting medium. Its primary function in this context is to immobilize stained specimens under coverslips, providing long-term stability and maintaining optical clarity for subsequent microscopic analysis. benchchem.com
The non-aqueous composition of this compound is particularly advantageous as it prevents the leaching or fading of H&E dyes after staining, thereby preserving the integrity and intensity of the stain over time. benchchem.com To optimize results and ensure dye stability when using this compound with H&E staining, specific protocols are recommended:
Thorough Rinsing: After counterstaining with hematoxylin, slides should be thoroughly rinsed in water to remove any unbound dye before proceeding to dehydration. benchchem.com
Dehydration and Clearing: The stained sections must be completely dehydrated through graded alcohol series and cleared in xylene or a compatible solvent before mounting with this compound. nih.govpubcompare.aipubcompare.airesearchgate.net
Neutralization: The use of a neutralizing agent, such as Scott's tap water substitute (0.5% NaHCO₃), is recommended to stabilize the blue hue of hematoxylin prior to this compound application. benchchem.com
This compound's compatibility with various biological stains and its neutral pH make it a suitable choice for routine histological and cytological diagnostic assays, ensuring clear visualization of cellular morphology under light microscopy. benchchem.compubcompare.airesearchgate.netpubcompare.ai
Immunohistochemistry (IHC) and Immunofluorescence (IF) Studies
This compound's properties extend its utility to more specialized research disciplines, including immunohistochemistry (IHC) and immunofluorescence (IF), where precise visualization and long-term preservation of stained samples are paramount.
As a synthetic resin-based mounting medium, this compound is widely recognized for its compatibility with various immunostaining procedures, including both immunohistochemistry (IHC) and immunofluorescence (IF). benchchem.compubcompare.ai Its application in these techniques typically follows the completion of the staining process, necessitating prior dehydration of the specimens with alcohols and subsequent clearing with xylene. nih.govjove.comnih.gov
This compound's neutral pH and indifference to biological stains ensure that it does not interfere with the specific antigen-antibody reactions or the chromogenic/fluorogenic detection systems used in immunostaining. benchchem.comemsdiasum.comsmolecule.com This compatibility is critical for maintaining the fidelity of the immunostain, allowing for accurate visualization of specific tissue structures, protein expression, and cellular localization. benchchem.compubcompare.ai By providing a stable, refractive index-matched environment, this compound contributes to the long-term storage and observation of immunostained samples, making it a reliable choice for diagnostic and research applications where sample integrity over time is essential. pubcompare.ai
The longevity of immunofluorescence signals is a critical concern in IF studies, as fluorochromes are prone to photobleaching and fading over time. This compound has been evaluated for its influence on immunofluorescence signal longevity and has demonstrated notable stabilization properties compared to aqueous mounting media. nih.gov
Studies indicate that fluorescence decay can be rapid when specimens are mounted in aqueous solutions like glycerin or buffer. In contrast, this compound, a non-fluorescent resin, has been shown to induce marked stabilization of fluorescence emission. nih.gov This stabilization is particularly evident when specimens are subjected to post-staining fixation with absolute methanol (B129727) prior to mounting in this compound. nih.gov For instance, research has reported almost complete fluorescence stabilization of fluorescein (B123965) isothiocyanate (FITC) when mounted in this compound, with no detectable fluorescence fading observed over a two-year storage period at room temperature, even without special protection against light. nih.gov
The underlying mechanism for this stabilization is believed to be related to factors that promote the conformational stability of macromolecule-dye complexes within the mounted specimen. nih.gov While some mounting media can lead to the fading of immunogold/silver signals due to oxidation, this compound's robust chemical properties contribute to better preservation of fluorescence, making it a preferred choice for long-term storage of fluorescently labeled slides. nih.govproscitech.com Its hard-setting nature further contributes to the physical protection and stability of the mounted specimen, which is crucial for maintaining signal integrity over extended periods. nih.govompj.org
Quantitative analysis of fluorescence intensity in immunofluorescence studies is essential for deriving meaningful biological insights. When utilizing this compound as a mounting medium, specific methodologies are employed to ensure accurate and reliable quantification, addressing potential factors that could influence signal intensity and longevity.
To systematically validate the impact of this compound on signal preservation and to conduct quantitative analyses, researchers often employ controlled experimental designs. A common approach involves treating serial tissue sections with either this compound or alternative mounting media, such as glycerol-based solutions. Fluorescence intensity is then quantified using region-of-interest (ROI) analysis at multiple time points (e.g., immediately after mounting, 30 days, and 60 days post-mounting). benchchem.com Software like ImageJ is frequently used for this type of image analysis. benchchem.com
For robust data interpretation, normalization of fluorescence intensities is crucial. This typically involves expressing intensities as fold-changes relative to the initial measurements (Day 0). Mixed-effects modeling can then be applied to account for batch variability and other confounding factors inherent in experimental setups. benchchem.com
To mitigate potential artifacts that could skew measurements, such as tissue shrinkage or refractive index mismatches, several strategies are employed:
Control Groups: Preparing duplicate slides using alternative mounting media (e.g., DPX) and comparing cellular dimensions via statistical methods like ANOVA can help identify and account for physical changes induced by the mounting process. benchchem.com
Refractive Index Calibration: Measuring this compound's refractive index (approximately 1.52) using an Abbe refractometer and adjusting microscope settings accordingly can minimize optical distortion and ensure consistent image quality. benchchem.com
Long-Term Studies: For evaluating the long-term stability of fluorescence, slides are often stored under controlled conditions (e.g., 4°C in the dark) and re-evaluated at regular intervals (e.g., every 6 months) using metrics such as nuclear-cytoplasmic ratio changes to assess tissue integrity. benchchem.com
While this compound itself contributes to fluorescence stabilization, the integration of antifade reagents, either within the mounting medium or as a separate pre-mounting step, is a common practice to further reduce photobleaching—the phenomenon where excitation light diminishes staining. proscitech.comaatbio.comunige.ch The selection and application of such methodologies are critical for achieving accurate and reproducible quantitative fluorescence intensity measurements in research utilizing this compound.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Butyl methacrylate (B99206) (Butyl 2-methylprop-2-enoate) | 7856 |
| Methyl methacrylate (Methyl 2-methylprop-2-enoate) | 7901 |
| o-Xylene (1,2-Dimethylbenzene) | 7237 |
| m-Xylene (1,3-Dimethylbenzene) | 7762 |
| p-Xylene (1,4-Dimethylbenzene) | 7809 |
| Toluene (B28343) | 1140 |
| Ethanol | 702 |
| Hematoxylin | 10582 |
| Eosin Y | 11048 |
| Fluorescein Isothiocyanate (FITC) | 633789 |
| DAPI (4',6-diamidino-2-phenylindole) | 29541 |
| Glycerol (B35011) | 753 |
| Dibutyl phthalate (B1215562) (component of DPX) | 3045 |
| Polystyrene (component of DPX) | 6331 |
| p-Phenylenediamine (PPD) | 7050 |
| n-Propyl gallate (NPG) | 74169 |
Interactive Data Table Example (Conceptual)
Below is an example of how data regarding this compound's properties could be presented in an interactive table within a digital format.
| Property/Application | This compound (Toluene-based) | This compound New (Xylene-based) | Typical Glass |
| Refractive Index (n20/D) | 1.492 - 1.500 merckmillipore.com | 1.490 - 1.500 merckmillipore.comsigmaaldrich.com | ~1.52 benchchem.comlabchem.com.my |
| Setting Time | Rapid benchchem.comemsdiasum.com | ~20 minutes emsdiasum.com | N/A |
| Viscosity (20°C) | 60 - 100 mPa·s merckmillipore.com | 250 - 600 mPa·s merckmillipore.comsigmaaldrich.comvwr.com | N/A |
| Solvent | Toluene merckmillipore.comsigmaaldrich.com | Xylene merckmillipore.comemsdiasum.comsmolecule.comsigmaaldrich.comlabmallx.com | N/A |
| Primary Use | Permanent mounting merckmillipore.comsigmaaldrich.com | Permanent mounting merckmillipore.comsigmaaldrich.comlabmallx.com | N/A |
| Compatibility | Organic solvents, various biological stains benchchem.commerckmillipore.comemsdiasum.comsmolecule.com | Organic solvents, various biological stains benchchem.commerckmillipore.comemsdiasum.comsmolecule.com | N/A |
Electron Microscopy (EM) Applications
This compound plays a crucial role in electron microscopy, particularly in preparing specimens for high-resolution imaging and ensuring structural integrity. benchchem.comopentrons.com
This compound is utilized in electron microscopy owing to its excellent optical properties, which contribute to minimal distortion of the sample during imaging. benchchem.com The preparation of electron microscopy samples involves several steps, including fixation, dehydration, embedding, and sectioning, to achieve the thin and stable specimens required for observation. opentrons.com Ultramicrotomy, a technique fundamental to electron microscopy, facilitates the creation of ultra-thin sections, typically ranging from 50-100 nm for Transmission Electron Microscopy (TEM) and below 50 nm for Scanning Electron Microscopy (SEM) array tomography, which are essential for high-resolution imaging and detailed analysis. leica-microsystems.com Proper sample preparation, including fixation and hardening through resin embedding, is critical for achieving high-quality ultrathin sections. leica-microsystems.com this compound functions as a rapid embedding agent for dehydrated microscopic samples, contributing to the efficiency of this preparation process. emsdiasum.com Studies have demonstrated its use for high-resolution imaging in biological samples, such as mesopelagic bioluminescent sharks. benchchem.com
The low viscosity of this compound is a significant property that makes it suitable for electron microscopy applications, as it ensures proper infiltration and minimal distortion of the sample during preparation and imaging. benchchem.com Different formulations of this compound exhibit varying viscosity ranges. For instance, this compound (Merck 107960) has a viscosity of 60-100 mPa·s at 20°C, while this compound new (Merck 107961) typically ranges from 250-600 mPa·s at 20°C. merckmillipore.commerckmillipore.com Another formulation, this compound new for cover slippers (Merck Millipore 100869), is specifically designed with a narrow viscosity range of 500-600 mPa·s, optimizing its use with automated mounting instruments. avantorsciences.com This controlled viscosity facilitates improved and accelerated application, as the dropping rate or volume does not require frequent resetting. scientificlabs.co.ukcenmed.com
Table 1: Viscosity Properties of this compound Formulations
| This compound Formulation | Viscosity (at 20°C) | Primary Solvent | Source |
| This compound (Merck 107960) | 60 - 100 mPa·s | Toluene | merckmillipore.com |
| This compound new (Merck 107961) | 250 - 600 mPa·s | Xylene | merckmillipore.com |
| This compound (Labchem 107960) | 600 - 700 mPa·s | Toluene | labchem.com.my |
| This compound (EMS Catalog #14800) | < 450 cP | Xylene | emsdiasum.com |
| This compound new for cover slipper (Merck Millipore 100869) | 500 - 600 mPa·s | Xylene | avantorsciences.com |
Forensic Microscopy and Material Science
This compound's optical properties and compatibility with advanced analytical techniques make it valuable in forensic microscopy and material science, particularly for the analysis of trace evidence like fibers. researchgate.netenfsi.eu
Raman microspectroscopy is a powerful technique for the accurate identification of individual textile fibers without the need for demounting. researchgate.net Research has specifically investigated the impact of this compound New as a mounting medium on the Raman spectra of fibers to assess its suitability for forensic fiber analysis. researchgate.net Studies have shown that the Raman spectra of synthetic fibers mounted in this compound New are statistically indistinguishable from those of bare fibers, indicating that fibers can be directly identified using Raman microspectroscopy without additional sample preparation when mounted in this medium. researchgate.netnih.gov Furthermore, Raman spectroscopy has demonstrated the capability to detect certain dyes at low concentrations, even when the fibers are mounted in this compound new and covered with a glass coverslip. nih.govresearchgate.net The minimal interference from the mounting resin and glass during Raman measurements performed directly on mounted fibers highlights this compound's utility in this application. researchgate.net
This compound New is recognized as a suitable mounting medium for visible (Vis) analysis in microspectrophotometry of fibers. enfsi.eu A crucial aspect of forensic fiber analysis using microspectrophotometry is that both questioned fibers and reference samples must consistently be mounted in the same medium to ensure comparable and reliable results. enfsi.eu Microspectrophotometry (MSP) stands as a primary technique in forensic fiber analysis, predominantly employed for characterizing the color properties of fibers. researchgate.net Raman spectroscopy can serve as a complementary method to MSP, providing additional analytical insights. researchgate.net
Specialized Biological Research Models
This compound is widely applied in various specialized biological research models, primarily for its effectiveness in preserving tissue and cellular structures for microscopic examination. benchchem.com
It is extensively used in histology for embedding tissue samples before microscopic examination, with its rapid setting time being particularly advantageous in both clinical diagnostics and research environments. benchchem.com this compound is a synthetic resin-based mounting medium designed to preserve and clarify tissue samples on microscope slides in histology and immunohistochemistry. benchchem.com After staining procedures, it is commonly applied to immobilize specimens under coverslips, thereby ensuring long-term stability and optical clarity. benchchem.com
This compound's compatibility with various biological stains and its neutral pH make it suitable for diagnostic assay manufacturing, especially in hematology and histopathology. benchchem.com It has been successfully employed in the preparation of blood smears and tissue sections, enabling clear visualization of cellular morphology under light microscopy. benchchem.com The compound is frequently utilized in studies involving lipid droplet analysis, immunohistochemical staining, and histopathological evaluations, underscoring its importance in preserving tissue architecture and stain integrity in both research and clinical diagnostic contexts. benchchem.com For instance, in a study investigating the anticancer efficacy of herbal aldehyde derivatives on breast cancer cells, this compound was used to mount coverslips for image analysis with an Axioplan 2 microscope. uni-freiburg.de Similarly, in research focused on trematode worms, 5-µm thick tissue slices were prepared, stained with hematoxylin-eosin, and subsequently mounted on slides using this compound. veterinaryworld.org this compound is noted for its indifference to common biological stains, including carmine (B74029), Sudan III, and toluidine, ensuring it does not interfere with the staining results. emsdiasum.comsmolecule.comtiendamicroscopios.com
Application in Lipid Droplet Analysis
This compound is frequently employed in research focusing on lipid droplet analysis, where precise visualization of cellular components is paramount. benchchem.com The medium's excellent optical properties, particularly its refractive index matching that of glass, ensure that lipid droplets, which can be challenging to image due to their refractive nature, are clearly discernible under the microscope. Its use facilitates the detailed microscopic examination of lipid accumulations within cells and tissues, contributing to studies on metabolic disorders, cell biology, and related pathological conditions.
Mounting for Viral Structure Studies (e.g., Echovirus)
In virology research, this compound serves as a crucial mounting medium for the microscopic analysis of viral structures. For instance, it has been utilized for embedding samples in investigations into the genetic characteristics of echovirus strains. benchchem.com After specific staining techniques, such as acid-fast staining, this compound facilitates detailed microscopic examination of these viral components. benchchem.com Similarly, in studies involving other viruses like Zika virus (ZIKV) and Coxsackievirus B4, this compound is used to mount stained tissue sections for subsequent microscopic analysis, enabling researchers to observe viral effects on host tissues and cellular structures. biorxiv.orguliege.befigshare.comsigmaaldrich.comcloudfront.netnih.gov Its compatibility with various biological stains ensures that the visualization of virus-infected cells and their pathological changes is optimized.
Role in Bone Sample Preparation for Combined Histological and Biomolecular Analysis
This compound plays a significant role in the preparation of bone samples, especially for studies that aim to combine histological and biomolecular analyses. Bone tissues are inherently hard and require specialized processing, often involving decalcification, to enable sectioning for microscopy. mdpi.comnih.govavantorsciences.comum.eslabtorg.kz After decalcification (e.g., using ethylenediaminetetraacetic acid (EDTA)), tissue processing, and paraffin (B1166041) embedding, bone sections are typically stained with histological dyes such as Hematoxylin and Eosin (H&E) or Goldner's trichrome. pubcompare.aimdpi.comnih.govum.esresearchgate.netmdpi.com this compound is then applied as the final mounting medium to secure the stained sections under a coverslip, providing a stable and optically clear preparation for long-term storage and detailed microscopic evaluation of bone morphology. mdpi.comnih.govresearchgate.netresearchgate.net
Recent research has explored methods to integrate histological and biomolecular analyses from the same fixed and decalcified bone samples. For instance, studies have shown that certain fixation methods, such as methacarn (a mixture of methanol, chloroform, and acetic acid), followed by standard histological processing and this compound embedding, can preserve both tissue morphology for histology and RNA quality for subsequent biomolecular assays like RT-qPCR. nih.govresearchgate.net This combined approach allows for a more comprehensive understanding of bone formation, regeneration, and pathological processes by correlating microscopic observations with gene expression data. This compound is also employed in the preparation of non-decalcified mineralized tissue samples embedded in resin, further expanding its utility in hard tissue research. researchgate.net
Plant Histology: Phloem Anatomy and Cuticle Preparation
In plant histology, this compound is widely utilized as a mounting medium for preparing permanent slides of various plant tissues, facilitating detailed anatomical studies. pubcompare.aibioone.orgscispace.comaosis.co.zascielo.br After fixation, dehydration, and staining with common plant histological stains like Toluidine Blue or Safranin and Fast Green, this compound is used to mount thin sections. pubcompare.aibioone.orgaosis.co.zascielo.br This allows for clear visualization and long-term preservation of intricate plant structures.
Specifically, this compound is instrumental in studies focusing on phloem anatomy, enabling researchers to observe the organization and cellular components of the phloem, including sieve tube members and associated cells. bioone.orgscielo.br Furthermore, it is crucial for the preparation and analysis of plant cuticles. The cuticle, the outermost protective layer of plant leaves, is often isolated through specific chemical treatments (e.g., bleaching) and then stained to enhance contrast. bioone.orgreading.ac.uk Mounting these prepared cuticles with this compound provides stable and transparent slides, allowing for detailed examination of epidermal cell imprints, stomatal patterns, and other cuticular features, which are vital for understanding plant adaptations and paleoenvironmental reconstructions. bioone.orgscispace.comaosis.co.zascielo.brreading.ac.uksemanticscholar.org
Advanced Methodological Considerations and Artifact Management
Identification and Characterization of Mounting-Related Artifacts
Turbidity and Oil-Drop Artifacts: Causes and Prevention
Turbidity, appearing as a cloudy or hazy appearance on the mounted slide, and oil-drop artifacts, characterized by distinct droplet-like formations, are common issues associated with Entellan mounting.
Causes:
Incomplete Dehydration and Ethanol (B145695) Contamination: this compound is an anhydrous mounting medium, meaning it is incompatible with water. Residual water in the specimen, often due to incomplete dehydration, or contamination with ethanol, can lead to turbidity. fishersci.sealfa-chemistry.comnih.gov36.112.18 Water causes the resin to precipitate, resulting in a cloudy appearance. nih.gov
Mismatched Solvents: this compound formulations are solvent-specific. For instance, this compound New is typically xylene-based, while this compound Classic may be toluene-based. Using a xylene-cleared specimen with a toluene-based this compound, or vice-versa, can lead to turbidity or oil-drop artifacts due to incompatibility between the clearing agent and the mounting medium. scribd.comsolvo-chem.comfishersci.no36.112.18
Residual Solvent in Automated Systems: When switching between different this compound formulations in automated cover slippers, residual solvent from the previous medium in the injection system can cause oil-drop artifacts. nih.gov36.112.18
Low-Quality Solvents: Technical-grade solvents may contain a relatively high water content, contributing to incomplete dehydration and subsequent turbidity or decolorization of the stained specimen. alfa-chemistry.com
Prevention:
Thorough Dehydration: Specimens must be completely dehydrated through a series of ascending alcohol concentrations (e.g., 70% to 100% ethanol) to remove all water. alfa-chemistry.com36.112.18nih.gov
Effective Clearing: Following dehydration, specimens should be adequately cleared in an appropriate clearing agent, such as xylene or toluene (B28343), to ensure the complete replacement of ethanol and to prepare the tissue for compatibility with the mounting medium. alfa-chemistry.comnih.gov36.112.18 Immersion in clearing agents for sufficient time (e.g., 24 hours) is crucial to eliminate residual ethanol. nih.gov
Solvent Compatibility: Always ensure that the solvent of the clearing agent used (e.g., xylene) is compatible with the specific this compound formulation being applied. fishersci.nonih.gov36.112.18
Equipment Cleaning: Rigorous rinsing of automated cover slipper injection systems with the appropriate solvent (e.g., xylene) is imperative when changing this compound formulations to prevent cross-contamination and oil-drop formation. nih.gov36.112.18
High-Quality Reagents: Utilize analytical-grade, anhydrous solvents for dehydration and clearing to minimize water contamination. alfa-chemistry.com36.112.18
Air Bubbles, Crystallization, and Cracking Phenomena
These artifacts can compromise the integrity of the mounted specimen and interfere with microscopic observation.
Air Bubbles:
Causes: Air bubbles are typically introduced during the application of this compound and coverslip placement. Common causes include applying an insufficient amount of mounting medium, rapid or uneven lowering of the coverslip, or trapping air during the process. nih.gov36.112.18guidetopharmacology.org
Prevention: Apply 2-3 drops of this compound to ensure uniform coverage of the specimen. nih.gov Lower the coverslip gently at a 45° angle, allowing the mounting medium to spread evenly and displace air, thereby minimizing air entrapment. nih.gov36.112.18 Ensure the entire space between the slide and coverslip is completely filled with the mounting medium. fishersci.se
Crystallization:
While direct crystallization of this compound itself is not a frequently reported artifact in the literature, issues related to incomplete polymerization or solvent evaporation can lead to structural irregularities that might resemble crystallization or contribute to other phenomena. This compound is a solution of polymers in a solvent, and its hardening involves solvent evaporation and resin polymerization. fishersci.sealfa-chemistry.com If the solvent evaporates too quickly or unevenly, or if the medium becomes overly viscous, it can lead to non-uniform setting. If this compound becomes too viscous, its consistency can be restored by adding xylene. fishersci.se
Cracking Phenomena:
Causes: Cracking of the mounting medium can occur due to rapid or uneven drying, which induces stress within the polymer film as it hardens. Insufficient drying time before handling or storing slides can also contribute to cracking. nih.gov36.112.18
Prevention: Allow slides to dry horizontally for a sufficient period (e.g., 20-30 minutes) in a fume hood. This controlled drying period facilitates proper solvent evaporation and complete resin polymerization, leading to a stable, crack-free film. nih.gov36.112.18 Ensuring specimens are thoroughly dried before mounting also reduces the risk of cracking. 36.112.18
Stain Bleaching and Color Instability in Mounted Specimens
The long-term stability of stains and the preservation of color fidelity are critical for accurate histological and cytological diagnosis.
Causes:
Residual Water: As with turbidity, residual water in the specimen can lead to the decolorization or bleaching of certain stains. alfa-chemistry.com
Incompatibility with Mounting Medium: Although this compound is generally known for its indifference to many biological stains, some mounting media can cause stain diffusion or fading over time. fishersci.se this compound has been specifically noted for not adversely reacting with commonly used stains such as carmine (B74029) or Sudan III, contributing to long-term color stability. fishersci.se However, prolonged fixation during earlier processing steps can sometimes lead to stain bleaching.
Environmental Factors: Exposure to light, particularly UV light, or improper storage conditions can contribute to stain degradation and color instability over extended periods.
Prevention:
Complete Dehydration: Ensuring complete dehydration of the specimen before mounting is crucial to prevent stain leaching or fading caused by water. alfa-chemistry.com
This compound's Properties: this compound's chemical composition and properties, including its neutrality (acid number <2.50), contribute to its compatibility with a wide range of biological stains, helping to maintain their color stability over many years. fishersci.se
Proper Drying and Storage: Adequate drying of mounted slides allows the medium to fully harden, protecting the stain. Storing slides in appropriate conditions, away from excessive light and temperature fluctuations, further contributes to long-term stain preservation. 36.112.18 Manufacturers often conduct accelerated aging studies to validate the long-term stability of this compound and its ability to preserve stain integrity. fishersci.senih.gov
Mitigation Strategies for Artifact Reduction
Effective mitigation of mounting artifacts with this compound relies on a comprehensive approach that addresses each stage of the specimen preparation process, from dehydration to reagent quality control.
Optimization of Dehydration and Clearing Protocols
The proper execution of dehydration and clearing steps is fundamental to preventing many common mounting artifacts, particularly turbidity and oil-drop phenomena.
Dehydration Protocol Optimization:
Graded Ethanol Series: Specimens should be processed through a series of increasing ethanol concentrations (e.g., 70%, 90%, 100%) to gradually remove water from the tissue. nih.govnih.gov This graded approach minimizes osmotic shock and cellular distortion.
Adequate Immersion Times: Sufficient time must be allowed for the ethanol to penetrate and dehydrate the specimen at each concentration. For cytological smears, minimizing dehydration time (e.g., 10-15 minutes per ethanol grade) can prevent excessive cellular shrinkage. nih.gov The goal is the complete removal of residual water, which is incompatible with this compound's anhydrous composition. nih.gov
Clearing Protocol Optimization:
Appropriate Clearing Agents: Following dehydration, clearing agents such as xylene or toluene are used to replace the ethanol, ensuring compatibility with the organic solvent-based this compound. nih.gov36.112.18
Complete Ethanol Replacement: Specimens should be immersed in clearing agents for a sufficient duration (e.g., 24 hours) to thoroughly eliminate residual ethanol, which could otherwise lead to clouding. nih.gov
Solvent Matching: It is critical to match the clearing agent to the specific this compound formulation being used. For example, xylene-cleared specimens require xylene-based this compound New, while toluene-cleared specimens are better suited for toluene-based this compound Classic. scribd.comsolvo-chem.comfishersci.nonih.gov36.112.18 Using xylene or a xylene substitute as the final clearing stage before embedding is recommended to prevent turbidity caused by aqueous solutions. fishersci.sealfa-chemistry.com36.112.18
Rigorous Quality Control of Solvents and Reagents
The quality of all reagents used throughout the histological process directly impacts the final mounted slide. Implementing stringent quality control measures is essential for artifact reduction.
Solvent Quality:
Anhydrous and High-Purity Solvents: Only high-quality, anhydrous solvents, such as EMSURE® grade xylene or ethanol for analysis, should be used for dehydration and clearing. alfa-chemistry.com36.112.18 Technical-grade solvents may contain elevated water levels, leading to incomplete dehydration and subsequent turbidity or decolorization of the stained specimen. alfa-chemistry.com
Fresh Reagents: Solvents and reagents should be regularly monitored and replaced to ensure their purity and effectiveness, as contamination or degradation can lead to artifact formation.
This compound Quality Control:
Manufacturers of this compound implement rigorous quality control measures to ensure its performance and minimize artifacts. These include:
Refractive Index Matching: this compound's refractive index (typically 1.490-1.500) is carefully controlled to closely match that of glass (~1.52). This precise matching minimizes light scattering and enhances microscopic clarity, preventing halos or blurring. fishersci.sesolvo-chem.comfishersci.no
Fluorescence Contamination Testing: For applications in fluorescence microscopy, this compound batches are tested to ensure intrinsic fluorescence levels remain below specified thresholds (e.g., <50 ppb quinine (B1679958) sulfate), preventing unwanted background noise. fishersci.se
Long-Term Stability Assays: this compound's performance is validated through long-term stability assays, which may include accelerated aging studies, to ensure that mounted preparations maintain their clarity and stain integrity over extended periods. fishersci.senih.gov
Neutrality and Viscosity: Quality control also ensures the medium's neutrality (acid number <2.50) to prevent adverse reactions with biological stains and maintains a consistent viscosity for uniform and efficient application. fishersci.sesolvo-chem.com
By diligently applying these advanced methodological considerations and rigorous quality control measures, the incidence of artifacts in this compound-mounted specimens can be significantly reduced, leading to superior slide quality for accurate and reliable microscopic analysis.
Post-Mounting Curing and Storage Conditions
Effective post-mounting curing and appropriate storage conditions are crucial for maintaining the integrity and optical quality of slides mounted with this compound. This compound, often formulated as a polymer of mixed acrylates dissolved in xylene or toluene, is designed for rapid drying and hardening. merckmillipore.comemsdiasum.comlabchem.com.mysmolecule.comlabmallx.comimbros.com.au
Curing Process: After application, slides mounted with this compound typically require a relatively short curing time. The setting time at room temperature is commonly reported as 20 minutes. emsdiasum.comsmolecule.comemsdiasum.comproscitech.com.aufishersci.comamazon.com.be Some protocols suggest allowing slides to dry horizontally for 20-30 minutes in a fume hood to ensure complete solvent evaporation and resin polymerization, thereby preventing uneven hardening. benchchem.comamazon.com.besigmaaldrich.comamazon.co.uk For complete drying, a period of 24 hours in a dust-free environment is sometimes recommended. benchchem.com The rapid drying characteristic of this compound is a key advantage, enabling quicker processing of permanent slides. benchchem.com
Storage Conditions: Once cured, slides mounted with this compound can be archived for extended periods without significant changes in color or degradation, ensuring the long-term stability of the embedded preparations. emsdiasum.comsmolecule.comamazon.com.beamazon.co.ukproscitech.com.au For optimal shelf-life and preservation of the mounting medium itself, this compound should typically be stored at temperatures ranging from +15 °C to +25 °C. merckmillipore.comsigmaaldrich.comku.edu.trproscitech.comsigmaaldrich.com Some research contexts may suggest storing slides at 4°C for long-term studies, particularly when re-evaluating tissue over time. benchchem.com
Table 1: Key Physical Properties of this compound
Quantitative Assessment of this compound-Induced Effects
The application of mounting media like this compound, while essential for slide preservation and microscopic analysis, can introduce artifacts that necessitate quantitative assessment to ensure accurate histomorphometric measurements.
Impact on Histomorphometric Measurements (e.g., Tissue Shrinkage)
This compound's high refractive index (approximately 1.49-1.52) is advantageous as it closely matches that of glass (1.52), thereby minimizing light scattering and enhancing microscopic clarity. benchchem.commerckmillipore.comemsdiasum.comlabchem.com.mysmolecule.comlabmallx.comamazon.com.besigmaaldrich.comompj.org However, discrepancies between the refractive index of the mounting medium and the fixed tissue (ideally around 1.53) can lead to poor clarity, contrast, or optical distortions such as halos or blurring. benchchem.comompj.org
Statistical Frameworks for Evaluating Artifacts (ANOVA, Mixed-Effects Modeling)
To quantitatively assess and mitigate artifacts induced by mounting media, robust statistical frameworks are employed:
Analysis of Variance (ANOVA): ANOVA is a frequently used statistical method for comparing mean values across different groups. In the context of mounting media, one-way ANOVA can be applied to compare mean tissue shrinkage or cellular dimensions between samples mounted with this compound and those mounted with alternative media. benchchem.comnih.govresearchgate.netresearchgate.netrjptonline.org For instance, studies comparing different tissue processing techniques have utilized one-way ANOVA to reveal significant differences in tissue shrinkage. nih.govresearchgate.net
Mixed-Effects Modeling: This statistical approach is particularly useful for analyzing data with hierarchical or correlated structures, such as repeated measurements over time or across different batches. It can account for variability within and between experimental units. For evaluating long-term effects of mounting media, such as changes in fluorescence intensity over time, mixed-effects modeling can be used to account for batch variability and provide a more accurate assessment of degradation thresholds. benchchem.com
Other Statistical Considerations: Beyond ANOVA and mixed-effects modeling, other statistical tools are valuable. The Kruskal–Wallis test can be used for non-parametric comparisons of groups. nih.govresearchgate.net Cronbach's alpha reliability test is useful for assessing the consistency and reliability of measurements obtained by multiple observers. nih.govresearchgate.net Data normalization, such as expressing quantitative measurements (e.g., fluorescence intensities) as fold-changes relative to baseline (Day 0), is recommended before statistical analysis. benchchem.com Subsequent post hoc tests, such as Tukey's HSD, can then be applied to identify specific significant differences between groups or to determine degradation thresholds. benchchem.com
Control Group Design with Alternative Mounting Media (e.g., DPX, Glycerol-based)
A fundamental aspect of quantitatively assessing this compound-induced effects and other artifacts is the implementation of well-designed control groups utilizing alternative mounting media. This comparative approach allows researchers to isolate and quantify the specific impact of this compound on tissue characteristics.
Common Alternative Mounting Media:
DPX (Dibutyl phthalate (B1215562) xylene): DPX is a widely used xylene-based synthetic resin mounting medium, often considered a standard in routine histology. benchchem.comsigmaaldrich.comompj.orgresearchgate.netresearchgate.net this compound is frequently presented as an alternative or replacement for DPX, with both sharing a xylene or toluene solvent base. proscitech.com.auproscitech.com.auompj.org DPX typically contains polystyrene as its polymeric component. ompj.orgompj.org
Glycerol-based media: These are aqueous mounting media, often used for immunofluorescence due to their compatibility with fluorescent dyes and their ability to prevent fading. benchchem.comompj.orgresearchgate.netreddit.com Unlike solvent-based media, some glycerol-based media may remain permanently sticky and require sealing (ringing) of the coverslip. ompj.orgresearchgate.net Interestingly, this compound has been suggested as an effective sealant for glycerol-based mountants due to its rapid setting time. ompj.orgompj.org
Design of Control Experiments: To effectively evaluate this compound's effects, duplicate tissue sections should be prepared and mounted using this compound and one or more alternative mounting media (e.g., DPX, glycerol-based media). benchchem.com Comparisons should then be made across various parameters, including:
Cellular and Tissue Dimensions: Quantitative analysis of cellular and tissue dimensions can reveal differential shrinkage or expansion induced by the mounting media. benchchem.com
Optical Clarity and Refractive Index Matching: Assessing the clarity, contrast, and presence of optical aberrations (e.g., halos, blurring) under the microscope, considering the refractive index match with glass and tissue. benchchem.comompj.org
Stain Integrity and Fading: Evaluating the long-term stability of stains, particularly for H&E and immunohistochemical stains, as some mounting media can influence stain diffusion or fading. ompj.orgresearchgate.netorsatec.com
Fluorescence Intensity and Preservation: For fluorescently stained samples, comparing the initial fluorescence intensity and its preservation over time, as some media contain anti-fade properties. benchchem.comresearchgate.netreddit.com
Long-term Stability and Artifact Formation: Monitoring slides over extended periods for the development of artifacts such as cracking, granularity, or bubble formation. emsdiasum.comsmolecule.comamazon.com.beresearchgate.net
Table 2: Comparative Overview of Common Mounting Media
| Feature/Medium | This compound | DPX | Glycerol-based Media |
| Composition Base | Synthetic resin (mixed acrylates) in xylene/toluene | Synthetic resin (polystyrene) in xylene/dibutyl phthalate | Aqueous (e.g., glycerol (B35011), gum arabic) |
| Solvent Type | Organic solvent-based | Organic solvent-based | Aqueous |
| Curing/Setting Time | Rapid (20-30 minutes) | Varies, generally longer than this compound | Non-curing (often remain sticky) |
| Permanence | Permanent, hardens | Permanent, hardens | Often non-permanent, may require sealing |
| Refractive Index | ~1.49-1.52 | ~1.52 (similar to glass) | ~1.466 (Glycerol) |
| Primary Use | Routine histology, permanent slides | Routine histology, permanent slides | Immunofluorescence, temporary mounts |
| Tissue Compatibility | Dehydrated, xylene-cleared specimens | Dehydrated, xylene-cleared specimens | Can be used with hydrated specimens |
| Artifacts | Potential for tissue shrinkage, optical distortions if RI mismatch | Potential for tissue shrinkage, solvent-related issues | Potential for compression, fading (without antifade) |
| Special Notes | Can be used as a sealant for aqueous media | Widely used standard, contains plasticizer | Often contain antifade reagents |
Comparative Studies and Performance Evaluation of Entellan
Benchmarking Against Traditional Resin-Based Mounting Media (e.g., DPX, Canada Balsam)
Entellan is often compared to other traditional resin-based mounting media such as DPX and Canada Balsam. While this compound is a xylene-based medium containing poly(methyl methacrylate), DPX is also xylene-based but utilizes polystyrene ompj.orgunige.ch. Both this compound and DPX are designed for dehydrated specimens and enable long-term preservation and re-examination of slides sigmaaldrich.com. This compound is noted for its quick setting time, typically around 20 minutes at room temperature emsdiasum.comfishersci.com.
Canada Balsam, a natural resin, also offers high refractive index and excellent optical clarity, with an RI of 1.522 guidechem.comchemicalbook.comsigmaaldrich.com. Similar to this compound, Canada Balsam is used with xylene-containing specimens guidechem.com. All these traditional resin-based media necessitate specimen dehydration in alcohol followed by clearing in xylene before mounting ompj.orgaatbio.com. It is important to note that some resins may exhibit significant shrinkage during the drying process ompj.orgaatbio.com. This compound has demonstrated comparable performance to other established media, such as XAM neutral medium, particularly in the examination of textile fibers researchgate.net.
Table 1: Comparative Properties of Resin-Based Mounting Media
| Property | This compound | DPX | Canada Balsam |
| Composition | Polymer of mixed acrylates in xylene/toluene (B28343) merckmillipore.commerckmillipore.comsigmaaldrich.comemsdiasum.comsigmaaldrich.commerckmillipore.com | Polystyrene in xylene ompj.orgunige.ch | Natural resin from balsam fir tree guidechem.com |
| Refractive Index (RI) | 1.490-1.500 (at 20°C) sigmaaldrich.comemsdiasum.com | Varies (often similar to glass) | 1.522 (at 20°C) chemicalbook.comsigmaaldrich.com |
| Setting Time | ~20 minutes (at room temperature) emsdiasum.comfishersci.com | Varies (generally rapid) | Varies (can be slower than synthetics) |
| Specimen Prep | Dehydration in alcohol, cleared with xylene merckmillipore.commerckmillipore.comsigmaaldrich.comsigmaaldrich.commerckmillipore.com | Dehydration in alcohol, cleared with xylene ompj.orgaatbio.com | Dehydration in alcohol, cleared with xylene guidechem.comaatbio.com |
| Long-term Storage | Yes, without color changes emsdiasum.com | Yes sigmaaldrich.com | Yes guidechem.com |
Evaluation in Specific Microscopy Techniques (e.g., Brightfield, Fluorescence, Raman)
This compound's performance has been evaluated across various microscopy techniques:
Brightfield Microscopy: this compound is highly suitable for brightfield microscopy due to its colorless and transparent nature, coupled with its refractive index closely matching that of glass. This property minimizes optical aberrations and ensures clear visualization of stained specimens sigmaaldrich.comemsdiasum.combenchchem.comsigmaaldrich.combiorxiv.org.
Fluorescence Microscopy: this compound is a commonly used mounting medium in fluorescence microscopy researchgate.net. It exhibits low intrinsic fluorescence, with some formulations reporting less than 100 ppb quinine (B1679958) sulfate (B86663) emsdiasum.comsigmaaldrich.com. However, for high-resolution fluorescence imaging, it is recommended to perform validation steps like spectral profiling and resolution testing to assess potential background signals and ensure optimal performance benchchem.com. While generally suitable, some highly sensitive applications might opt for virtually non-fluorescent aqueous mountants like Apathy's medium ompj.org.
Raman Microscopy: Research has shown this compound New to be suitable for Raman microspectroscopy of textile fibers. Fibers mounted in this compound New produced very weak Raman bands, and their spectra were statistically indistinguishable from unmounted fibers. This indicates that this compound New allows for direct Raman analysis without requiring additional sample preparation steps, which is a significant advantage researchgate.net.
Suitability for Diverse Specimen Types (e.g., Tissue sections, Cells, Fibers, Diatoms)
This compound demonstrates broad applicability across a range of specimen types:
Tissue Sections and Cells: this compound is extensively employed in histology and immunohistochemistry for the preservation and clarification of tissue sections and cell smears on microscope slides benchchem.comveterinaryworld.orgrjptonline.org. It effectively immobilizes specimens post-staining, ensuring long-term stability and optical clarity benchchem.com. It is generally suitable for all dehydrated microscopic preparations emsdiasum.comfishersci.com.
Fibers: this compound is a frequently used semi-permanent mounting medium for the examination of fibers, often in conjunction with Permount™ amazonaws.com. Its performance has been validated for visual inspection and Raman microspectroscopy of textile fibers researchgate.netamazonaws.com.
Diatoms: this compound can be used for mounting diatoms researchgate.net. However, for detailed diatom community structure analysis, where precise refractive index matching with diatom frustules is critical to minimize light scattering, media with higher refractive indices like Naphrax or Meltmount are often preferred over this compound's RI of approximately 1.5 researchgate.net.
Analysis of Cost-Effectiveness and Practicality in Research Laboratories
Rapid Workflow: Its rapid cure time of approximately 20 minutes at room temperature allows for quick preparation of permanent slides, accelerating experimental workflows emsdiasum.combenchchem.comfishersci.com.
Ease of Use: As a ready-to-use, water-free mounting medium, this compound simplifies the mounting process merckmillipore.comsigmaaldrich.comsigmaaldrich.com. The "new" formulations of this compound have a narrow viscosity range (250-600 mPas for this compound new, 60-100 mPas for this compound), which ensures consistent dropping rates and volumes, further streamlining application and making it suitable for both manual and automated mounting instruments sigmaaldrich.comsigmaaldrich.commerckmillipore.com.
Long-term Stability: this compound's consistent properties ensure high quality and allow for long-term storage of preparations without changes in color or other optical characteristics, reducing the need for repeat preparations emsdiasum.com.
Optical Quality: The refractive index of this compound, closely matching that of glass, contributes to the generation of high-resolution images, which is crucial for accurate analysis and reduces the need for re-imaging researchgate.net.
Regulatory Compliance: Its registration as an IVD product and CE certification allows its use in clinical diagnostic laboratories, indicating a level of quality and reliability suitable for regulated environments merckmillipore.commerckmillipore.comsigmaaldrich.comsigmaaldrich.commerckmillipore.commerckmillipore.com.
Future Directions and Emerging Research Avenues
Development of Novel Entellan Formulations with Enhanced Properties
Ongoing research aims to refine this compound's formulation to meet the stringent requirements of modern microscopy, particularly in areas sensitive to background interference and specific light transmission characteristics.
Reduced Autofluorescence for Advanced Imaging
Autofluorescence, the natural emission of light by biological specimens or mounting media, can significantly compromise the signal-to-noise ratio in fluorescence microscopy, obscuring weak signals from fluorescent probes. aatbio.combiotium.comresearchgate.netmicroscopyfocus.comnih.gov While this compound is described as having low autofluorescence (≤ 100 ppb for original, ≤ 250 ppb for new formulations), merckmillipore.commerckmillipore.comturalab.comnih.gov the demand for even lower background signals in advanced imaging techniques, such as confocal and super-resolution microscopy, drives the development of novel formulations. microscopyfocus.com Strategies in mounting media development to reduce autofluorescence include the incorporation of specific quenching agents or the use of materials inherently less fluorescent. biotium.comresearchgate.net For instance, some mounting media are specifically designed to quench lipofuscin autofluorescence, a common source of background in human and aged animal tissues. biotium.combioone.org Research into new this compound variants would likely explore similar chemical modifications or additive inclusions to further minimize intrinsic fluorescence, thereby improving the clarity and sensitivity of fluorescently labeled specimens. microscopyfocus.comnih.gov
Improved UV Transparency for Spectroscopic Applications
Ultraviolet (UV) transparency is a critical property for mounting media used in spectroscopic applications, such as UV-Vis microspectrophotometry, where analysis relies on the absorption or transmission of UV light. ompj.orgamazonaws.com Traditional glass slides and some mounting media, including Permount™, exhibit high absorption below 320 nm, which can limit the effectiveness of UV analysis. amazonaws.com The development of mounting media with improved UV transmission is a recognized area of need. amazonaws.comresearchgate.netphotonics.com Novel this compound formulations could incorporate polymers or additives designed to enhance transparency in the UV spectrum, enabling more accurate and sensitive spectroscopic measurements of biological samples. researchgate.netphotonics.com This would be particularly beneficial for studies investigating biomolecules that strongly interact with UV light, such as nucleic acids and proteins. photonics.com UV-cured resins, for example, are being explored for their high transparency and rapid hardening, offering potential avenues for future this compound modifications. researchgate.netorsatec.comwindows.netqatm.com
Integration of this compound with Automated Histology Platforms
The increasing adoption of automated histology platforms necessitates mounting media that are compatible with high-throughput, robotic systems. avantorsciences.comfishersci.nlleicabiosystems.comhistoline.combio-optica.itmerckmillipore.comfishersci.com this compound "new" formulations are specifically designed for use with commercial automated mounting instruments that operate with glass coverslips. avantorsciences.commerckmillipore.comfishersci.comfishersci.com Key features supporting this integration include a specific and narrow viscosity range (250-600 mPa∙s for this compound new), which ensures consistent dispensing and application without the need for frequent instrument recalibration. merckmillipore.comavantorsciences.comturalab.combiospectra.com.phsigmaaldrich.commerckmillipore.comfishersci.comlabmallx.com Automated coverslippers, such as the Leica CV5030, can process hundreds of slides per hour and are compatible with a broad range of mounting media, including those like this compound. leicabiosystems.comhistoline.com The focus in this area is on optimizing this compound's physical properties, such as viscosity and drying time, to ensure seamless operation within these automated workflows, reducing manual intervention and improving laboratory efficiency. avantorsciences.combiospectra.com.phbio-optica.itmerckmillipore.comfishersci.commarketlab.com
Role of this compound in High-Throughput Microscopy and Digital Pathology
This compound's properties make it suitable for the demands of high-throughput microscopy and the burgeoning field of digital pathology. sakura.euleicabiosystems.com In digital pathology, entire microscope slides are scanned to create high-resolution digital images for analysis and diagnosis. sakura.euleicabiosystems.com The quality of the mounted slide is paramount for successful digitization. This compound's optical clarity, stable refractive index, and ability to form a solid, clear film under the coverslip contribute to the production of high-quality digital images. ompj.orgsigmaaldrich.com Issues such as air bubbles, uneven mounting medium application, or excess medium can interfere with scanner optics and robotic mechanisms, leading to scanning errors and necessitating re-scans. sakura.euleicabiosystems.comvumc.org Therefore, continued development of this compound to ensure consistent, bubble-free application and optimal optical properties is crucial for its sustained role in these advanced imaging environments. vumc.org Its rapid setting time also facilitates quicker processing, which is essential in high-volume diagnostic and research settings. emsdiasum.com
Research into Long-Term Stability Mechanisms and Degradation Pathways
The long-term preservation of histological specimens is a critical function of mounting media, particularly for archival purposes and retrospective studies. This compound is known for its ability to preserve stained specimens for years without significant color changes or degradation. emsdiasum.comsigmaaldrich.com Studies on the long-term stability of mounting media investigate factors such as resistance to crystallization, cracking, shrinking, and chemical reactions that could lead to stain fading or tissue deformation. aatbio.comorsatec.comnhm.ac.ukharvard.eduresearchgate.net Research into this compound's long-term stability mechanisms would involve detailed chemical analysis of its polymer composition and solvent interactions over extended periods. Understanding potential degradation pathways, such as oxidation or photobleaching of the polymer, would allow for the development of even more robust formulations. harvard.edu Accelerated aging studies, where mounted slides are subjected to controlled environmental stressors (e.g., elevated temperature and humidity), are employed to simulate long-term storage and assess stability. benchchem.com This research ensures that this compound continues to provide reliable, permanent preservation for valuable biological samples.
Exploration of this compound in Emerging Bioimaging Techniques
As bioimaging techniques continue to advance, there is potential to explore this compound's utility in novel applications beyond conventional light and fluorescence microscopy. This could include its compatibility with techniques requiring specific optical properties or environmental conditions. For instance, while this compound requires dehydrated specimens, research into new solvent-free or UV-curing mounting media highlights a trend towards broader compatibility with various sample preparations. researchgate.netorsatec.com Exploring this compound's suitability for advanced imaging modalities, such as light sheet microscopy or expansion microscopy, would involve assessing its optical properties under these specific conditions, its interaction with specialized probes, and its ability to maintain sample integrity during complex imaging workflows. Future research might focus on developing this compound variants that are compatible with specific hydrogel-based expansion protocols or that offer improved refractive index matching for clarity in 3D imaging techniques.
Q & A
Basic: What methodological steps ensure optimal use of Entellan in histological sample preparation for light microscopy?
Answer:
this compound is critical for final slide mounting, ensuring tissue transparency and long-term preservation. Key steps include:
- Dehydration sequence : After staining, dehydrate samples through graded ethanol (70% → 100%) and xylene to remove residual water .
- Application : Apply a single drop of this compound to the sample before placing a coverslip to minimize air bubbles and ensure uniform adhesion .
- Curing : Allow slides to dry horizontally for 24 hours in a dust-free environment to prevent uneven hardening .
This protocol preserves cellular morphology and enhances microscopy clarity.
Basic: How does this compound interact with hematoxylin-eosin (H&E) staining, and what protocols mitigate interference?
Answer:
this compound’s non-aqueous composition prevents leaching of H&E dyes post-staining. To optimize results:
- Rinsing : After counterstaining with hematoxylin, rinse slides thoroughly in tap water to remove unbound dye before dehydration .
- Neutralization : Use Scott’s tap water substitute (0.5% NaHCO₃) to stabilize hematoxylin’s blue hue before this compound application .
- Validation : Compare slide color retention under microscopy at 400× magnification pre- and post-mounting to confirm dye stability .
Advanced: How can researchers assess this compound-induced artifacts in quantitative histomorphometric analyses?
Answer:
Artifacts (e.g., tissue shrinkage, refractive index mismatches) can skew measurements. Mitigation strategies include:
- Control groups : Prepare duplicate slides using alternative mounting media (e.g., DPX) and compare cellular dimensions via ANOVA .
- Refractive index calibration : Measure this compound’s refractive index (n=1.52) using an Abbe refractometer and adjust microscopy settings to minimize optical distortion .
- Long-term studies : Store slides at 4°C and re-evaluate tissue integrity at 6-month intervals using metrics like nuclear-cytoplasmic ratio changes .
Advanced: What statistical frameworks resolve contradictions in this compound’s impact on immunofluorescence signal longevity?
Answer:
Conflicting reports on signal preservation require systematic validation:
- Experimental design : Treat serial tissue sections with this compound or glycerol-based media. Quantify fluorescence intensity (ROI analysis) at 0, 30, and 60 days using ImageJ .
- Data normalization : Express intensities as fold-changes relative to Day 0 and perform mixed-effects modeling to account for batch variability .
- Post hoc tests : Apply Tukey’s HSD to identify significant degradation thresholds (e.g., >20% intensity loss) .
Advanced: How to optimize this compound concentration for delicate tissues without compromising structural integrity?
Answer:
Over-application can crush thin sections (e.g., neural tissues). Optimization involves:
- Pilot trials : Test 10 µL, 15 µL, and 20 µL this compound volumes on cerebellum sections. Assess compression via z-stack microscopy and 3D reconstruction .
- Viscosity adjustment : Dilute this compound with xylene (1:1 v/v) for porous tissues, and measure adhesion strength via shear stress assays .
- Machine learning : Train a CNN to predict optimal volumes based on tissue thickness and porosity from H&E images .
Advanced: What methodologies validate this compound’s compatibility with emerging techniques like super-resolution microscopy?
Answer:
this compound’s autofluorescence and refractive properties may conflict with high-resolution imaging. Validation steps:
- Spectral profiling : Scan this compound-mounted slides at 488 nm, 561 nm, and 640 nm excitation to detect background signals .
- Resolution testing : Image subcellular structures (e.g., microtubules) with and without this compound, using FWHM (full-width half-maximum) as a resolution metric .
- Comparative analysis : Use paired t-tests to evaluate resolution differences between this compound and specialized media (e.g., ProLong Glass) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
